Phytolaccoside E

Übersicht

Beschreibung

Phytolaccoside E is a triterpenoid saponin compound isolated from the plant Phytolacca tetramera. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has garnered attention due to its potential antifungal properties and its role in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytolaccoside E is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves using solvents such as butanol to obtain the compound from the berries, leaves, and roots of Phytolacca tetramera . The extracts are then purified using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

Industrial Production Methods: The focus remains on optimizing extraction and purification processes to yield higher quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Phytolaccoside E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Wissenschaftliche Forschungsanwendungen

Chemical Research

Reference Compound

Phytolaccoside E serves as a reference compound in the study of triterpenoid saponins. It aids researchers in understanding the chemical properties and interactions of similar compounds, enhancing the knowledge base regarding saponin chemistry.

Biological Applications

Antifungal Activity

this compound exhibits significant antifungal properties against human-pathogenic fungi, including Candida albicans and Candida glabrata. Studies indicate that it alters fungal cell morphology and interferes with ergosterol in the plasma membrane, leading to cell death .

Case Study: Antifungal Mechanism

In a laboratory setting, extracts containing this compound demonstrated potent antifungal activity, suggesting its potential as a natural antifungal agent. The mechanism involves disrupting the integrity of fungal cells, which could lead to new treatments for fungal infections .

Pharmaceutical Applications

Enhancement of Drug Absorption

Research indicates that this compound can enhance the absorption of heparin and heparin disaccharides. In vitro and in vivo studies showed that it improves the permeability of macromolecules across intestinal epithelial cells, making it a promising candidate for use as a pharmaceutical excipient .

Agricultural Uses

Crop Protection

Due to its antifungal properties, this compound is being explored for agricultural applications to protect crops from fungal infections. Its efficacy against various plant pathogens positions it as a potential biopesticide.

Toxicological Considerations

Safety Profile

While this compound shows promise in various applications, it is essential to note that its use in cosmetic products is discouraged due to potential toxicological effects as assessed by the Scientific Committee on Consumer Safety (SCCS) in Europe. The compound's pharmacological properties necessitate careful evaluation before application in consumer products .

Summary of Biochemical Properties

This compound interacts with multiple biomolecules and exhibits strong irritant properties alongside its antifungal activity. Its biochemical pathways suggest interference with fungal cell growth and inflammation processes, although further research is needed to fully elucidate these mechanisms .

Wirkmechanismus

Phytolaccoside E exerts its effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Phytolaccoside E is part of a group of triterpenoid saponins, which include:

Phytolaccoside B: Known for its broad-spectrum antifungal activity.

Phytolaccoside F: Exhibits antifungal properties but is less potent compared to Phytolaccoside B and E.

Uniqueness: this compound stands out due to its specific antifungal mechanism and its ability to enhance drug absorption, making it a unique compound with diverse applications .

Biologische Aktivität

Phytolaccoside E, a prominent saponin derived from the plant Phytolacca americana, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Composition

This compound is one of several triterpenoid saponins found in Phytolacca americana, which also contains other bioactive compounds such as pokeweed antiviral protein (PAP) and various phenolics. The primary constituents include:

- Triterpenoid Saponins : Including phytolaccosides A, B, C, D, and E.

- Pokeweed Antiviral Protein (PAP) : Exhibits significant antiviral activity.

- Mitogenic Proteins : Known for stimulating immune responses.

1. Antiviral Activity

This compound has demonstrated antiviral properties, particularly against various viruses including HIV. Research indicates that PAP, extracted from Phytolacca americana, can inhibit viral replication by inactivating ribosomes in host cells. In vitro studies show that PAP has an IC50 of approximately 0.05 nM against rabbit reticulocyte lysates, indicating potent antiviral effects .

2. Antifungal Activity

Studies have shown that phytolaccosides B and E exhibit antifungal activity against opportunistic human pathogenic fungi. Phytolaccoside B is noted for being particularly effective against Candida species . The mechanism involves disruption of fungal cell membranes, leading to cell lysis.

3. Anti-inflammatory Effects

Research indicates that saponins from Phytolacca americana can reduce inflammation. In animal models, intraperitoneal doses of crude saponins significantly decreased carrageenan-induced paw edema by 50% at doses ranging from 15 to 30 mg/kg body weight . This suggests potential applications in treating inflammatory conditions.

4. Antitumor Potential

Total saponins derived from Phytolacca have been investigated for their anti-tumor effects. In studies involving mammary gland hyperplasia (MGH) in rats, treatment with total saponins resulted in a significant reduction in hyperplastic lesions and proliferation markers in mammary tissues . This highlights the potential of phytolaccosides in cancer prevention and therapy.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : this compound inhibits enzymes such as xanthine oxidase and tyrosinase, which are involved in oxidative stress pathways and pigmentation processes respectively .

- Immune Modulation : Pokeweed mitogens stimulate T and B lymphocyte proliferation, enhancing immune responses .

- Membrane Disruption : The antifungal activity is likely due to the ability of saponins to interact with fungal cell membranes, increasing permeability and leading to cell death .

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral effects of PAP from Phytolacca americana, researchers found that treatment significantly reduced viral load in infected cell cultures compared to controls. The study highlighted the potential for developing PAP as a therapeutic agent against viral infections.

Case Study 2: Anti-inflammatory Effects

A study on the anti-inflammatory properties of total saponins from Phytolacca showed that administration led to marked reductions in inflammatory markers in rat models of induced edema. Histopathological examinations confirmed decreased tissue damage compared to untreated controls.

Summary Table of Biological Activities

Eigenschaften

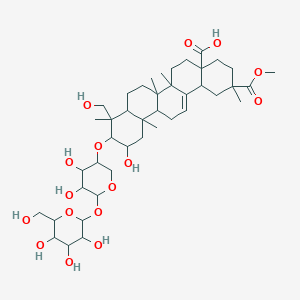

IUPAC Name |

10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHWKFMGEDDGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867156 | |

| Record name | 4-O-(2,23,28-Trihydroxy-29-methoxy-28,29-dioxoolean-12-en-3-yl)pentopyranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65497-07-6 | |

| Record name | Esculentoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065497076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is Phytolaccoside E and where is it found?

A1: this compound is a triterpenoid saponin primarily found in plants belonging to the genus Phytolacca, specifically within the root extracts [, ]. It is a prominent constituent in Phytolacca acinosa Roxb, also known as Indian Pokeweed [].

Q2: Are there any analytical techniques used to identify and quantify this compound in plant extracts?

A3: Yes, researchers utilize Thin Layer Chromatography (TLC) to examine and compare the composition of steroid and terpenoid constituents in different Phytolacca species, including this compound []. This technique enables the separation and identification of various compounds based on their chemical properties and mobility on a stationary phase.

Q3: Has this compound been investigated in the context of drug resistance, particularly in tuberculosis?

A4: While this compound itself hasn't been directly studied for its potential in addressing drug resistance in tuberculosis, research indicates the presence of other saponins in a related species, Phytolacca americana []. This suggests a potential avenue for further investigation into the role of this compound and its structural analogs in combating drug resistance.

Q4: What are the potential implications of this compound being a major saponin in Phytolacca species?

A5: The abundance of this compound as a major saponin in Phytolacca species suggests its potential ecological significance []. Saponins are known for their diverse biological activities, including antimicrobial and insecticidal properties. Therefore, this compound may contribute to the plant's defense mechanisms against pathogens and herbivores.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.